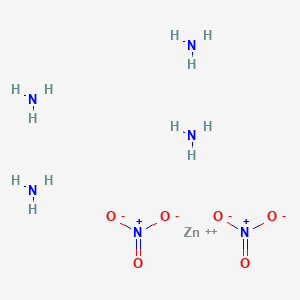
zinc;azane;dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;azane;dinitrate, commonly known as zinc nitrate, is an inorganic chemical compound with the formula Zn(NO₃)₂. This colorless, crystalline salt is highly deliquescent and is typically encountered as a hexahydrate Zn(NO₃)₂·6H₂O. It is soluble in both water and alcohol and is widely used in various industrial and laboratory applications .
Preparation Methods
Zinc nitrate can be prepared through several synthetic routes:
Reaction with Nitric Acid: Zinc metal, zinc oxide, or zinc hydroxide can be dissolved in nitric acid to produce zinc nitrate. The reactions are as follows
Reaction with Anhydrous Zinc Chloride: Anhydrous zinc chloride reacts with nitrogen dioxide to form zinc nitrate
Chemical Reactions Analysis
Zinc nitrate undergoes various chemical reactions, including:
Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen
Reaction with Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate
Precipitation Reaction: Zinc nitrate reacts with sodium carbonate to form zinc carbonate
Scientific Research Applications
Zinc nitrate has several scientific research applications:
Synthesis of Coordination Polymers: It is used on a laboratory scale for the synthesis of coordination polymers.
Generation of Zinc Oxide Structures: Its controlled decomposition to zinc oxide is used for generating various ZnO-based structures, including nanowires.
Catalyst in Resin Production: Zinc nitrate is used as a catalyst in the production of resins.
Mordant in Dyeing: It is used as a mordant in dyeing processes.
Biomedical Applications: Zinc oxide nanoparticles derived from zinc nitrate are used in various biomedical applications, including as antibiotics, antioxidants, and antiviral agents
Mechanism of Action
The mechanism of action of zinc nitrate primarily involves its decomposition to zinc oxide, which exhibits various biological and chemical activities. Zinc oxide nanoparticles, for instance, have been shown to interact with cellular components, leading to oxidative stress and subsequent antimicrobial effects. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes .
Comparison with Similar Compounds
Zinc nitrate can be compared with other zinc compounds such as zinc sulfate and zinc chloride:
Zinc Sulfate (ZnSO₄): Unlike zinc nitrate, zinc sulfate is commonly used in agriculture as a micronutrient in fertilizers. It is also used in the treatment of zinc deficiency in humans and animals.
Zinc Chloride (ZnCl₂): Zinc chloride is used in various industrial applications, including as a flux in soldering and in the production of chemicals. .
Properties
CAS No. |
39599-16-1 |
|---|---|
Molecular Formula |
H12N6O6Zn |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
zinc;azane;dinitrate |
InChI |
InChI=1S/2NO3.4H3N.Zn/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 |
InChI Key |
ZGJUUHHYWIVDAS-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)


![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)

